molecular formula C11H14N2O3 B4751446 ethyl [3-(acetylamino)phenyl]carbamate

ethyl [3-(acetylamino)phenyl]carbamate

Cat. No.: B4751446
M. Wt: 222.24 g/mol
InChI Key: KZVOSWGZVBGVRS-UHFFFAOYSA-N
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Description

Ethyl [3-(acetylamino)phenyl]carbamate is a chemical compound of interest in scientific research, particularly in the field of medicinal chemistry. It features both a carbamate and an acetylamino group on a phenyl ring. Carbamate derivatives are recognized for their strong chemical and proteolytic stability, ability to penetrate cell membranes, and their resemblance to a peptide bond, making them important motifs in modern drug discovery . Compounds based on the N-phenylcarbamate scaffold are frequently investigated as potential inhibitors of cholinesterases, enzymes that are critical targets in neuropharmacology research . The presence of the acetylamino group may contribute to the molecule's hydrogen-bonding capacity and overall pharmacokinetic properties. This makes this compound a useful intermediate or building block for researchers developing novel bioactive molecules, studying enzyme mechanisms, or exploring structure-activity relationships. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

ethyl N-(3-acetamidophenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-3-16-11(15)13-10-6-4-5-9(7-10)12-8(2)14/h4-7H,3H2,1-2H3,(H,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZVOSWGZVBGVRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CC=CC(=C1)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key Compounds:

Methyl (3-Hydroxyphenyl)Carbamate (CAS: 13683-89-1)

  • Substituent : 3-hydroxyl (-OH) group.
  • Properties : Lower molecular weight (167.16 g/mol) and polar due to the hydroxyl group. Requires respiratory and skin protection per GHS guidelines .
  • Applications : Used in chemical synthesis; lacks reported pharmaceutical activity.

(3-Acetylphenyl) N-Ethyl-N-Methylcarbamate (CAS: 855300-09-3) Substituent: 3-acetyl (-COCH₃) group with ethyl-methyl carbamate. Properties: Higher molecular weight (248.28 g/mol). Acts as a synthetic intermediate or impurity in rivastigmine production . Key Difference: The acetyl group enhances lipophilicity compared to acetylamino substituents.

Desmedipham (CAS: Not explicitly provided) Substituent: Phenoxy-phenoxy groups. Properties: High lipophilicity (log k >3) due to aromatic rings. Molecular weight: 300.31 g/mol. Applications: Herbicide with selective action on weeds .

Table 1: Structural and Physicochemical Comparison
Compound Substituent Molecular Weight (g/mol) Log P (Estimated) Applications
Ethyl [3-(acetylamino)phenyl]carbamate 3-NHCOCH₃ 222.24 Moderate (~2.5) Pharmaceutical intermediate (hypothesized)
Methyl (3-hydroxyphenyl)carbamate 3-OH 167.16 Low (~1.2) Chemical synthesis
(3-Acetylphenyl) N-Ethyl-N-Methylcarbamate 3-COCH₃ 248.28 High (~3.0) Drug impurity/intermediate
Desmedipham Phenoxy-phenoxy 300.31 High (~3.5) Herbicide
Ethyl Carbamate Simple carbamate 89.09 Low (~0.5) Industrial solvent
Table 2: Toxicity and Regulatory Profiles
Compound Carcinogenicity Mutagenicity Safety Guidelines
Ethyl Carbamate High (rodent models) Non-mutagenic Restricted industrial use
Vinyl Carbamate Very High Mutagenic (via metabolism) Not approved for human use
Methyl (3-Hydroxyphenyl)Carbamate Not reported Not reported GHS warnings (skin/respiratory protection)

Pharmaceutical Relevance

  • Rivastigmine Analogs : Carbamates like (3-acetylphenyl) N-ethyl-N-methylcarbamate are intermediates or impurities in rivastigmine synthesis, highlighting the role of aromatic carbamates in acetylcholinesterase inhibitors .
  • MCHR1 Antagonists: Fluorinated carbamates with acetylamino phenyl groups (e.g., FE@SNAP) show in vivo activity, underscoring the importance of substituent lipophilicity for blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl [3-(acetylamino)phenyl]carbamate with high purity?

  • Methodology : The synthesis typically involves coupling 3-aminophenylacetamide with ethyl chloroformate in anhydrous dichloromethane under nitrogen atmosphere. Key steps include:

  • Maintaining reaction temperatures between 0–5°C during reagent addition to minimize side reactions (e.g., hydrolysis of the carbamate group) .
  • Using triethylamine as a base to neutralize HCl byproducts .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water .

Q. How should researchers characterize the compound’s structural integrity?

  • Methodology : Employ a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to confirm the carbamate linkage and acetylamino group positions. Compare chemical shifts with structurally analogous carbamates (e.g., ethyl N-[4-fluoranyl-3-(trifluoromethyl)phenyl]carbamate) .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns .
  • Infrared (IR) spectroscopy : Identify carbonyl stretches (C=O) of the carbamate (~1700 cm1^{-1}) and acetamide (~1650 cm1^{-1}) .

Q. What safety protocols are critical when handling this compound?

  • Methodology :

  • Use particulate-filter respirators (EN 143 standard) and nitrile gloves to prevent inhalation/skin contact .
  • Store in airtight containers at -20°C to prevent degradation, as carbamates are prone to hydrolysis in humid conditions .
  • Follow GHS guidelines for waste disposal: neutralize with alkaline solutions (e.g., 10% NaOH) before incineration .

Advanced Research Questions

Q. How can researchers optimize reaction yields when scaling up synthesis?

  • Methodology :

  • Apply factorial design to test variables (temperature, solvent polarity, reagent ratios). For example, a 23^3 factorial design could evaluate the impact of temperature (0°C vs. 25°C), solvent (dichloromethane vs. THF), and base (triethylamine vs. pyridine) .
  • Use HPLC tracking to monitor reaction progress and identify intermediates .

Q. How to resolve contradictions in reported toxicity data for carbamate derivatives?

  • Methodology :

  • Conduct species-specific toxicity assays : Compare LD50_{50} values in rodent models (e.g., mice vs. rats) using standardized OECD guidelines .
  • Analyze metabolites via GC/MS to differentiate between parent compound toxicity and breakdown products (e.g., ethyl carbamate vs. acetylamine byproducts) .
  • Perform dose-response studies to identify nonlinear toxicity thresholds, particularly for immunotoxic effects .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodology :

  • Use molecular docking (e.g., AutoDock Vina) to simulate binding with acetylcholinesterase or cytochrome P450 enzymes. Validate with experimental IC50_{50} data from enzyme inhibition assays .
  • Apply QSAR models to correlate structural features (e.g., logP, Hammett constants) with activity data from analogs like phenyl (4-chloro-3-{[(pyridin-3-yl)oxy]methyl}phenyl)carbamate .

Q. How to design assays for evaluating subacute toxicity in vitro?

  • Methodology :

  • HepG2 cell assays : Measure mitochondrial dysfunction (MTT assay) and oxidative stress (ROS detection) after 72-hour exposure .
  • Include positive controls (e.g., ethyl carbamate) and negative controls (DMSO vehicle) to normalize results .

Data Analysis and Validation

Q. How to address discrepancies in spectral data between batches?

  • Methodology :

  • Perform batch-to-batch comparisons using principal component analysis (PCA) on NMR/IR datasets to identify outlier batches .
  • Cross-validate with X-ray crystallography if crystalline forms are obtainable .

Q. What statistical methods are suitable for analyzing dose-dependent biological effects?

  • Methodology :

  • Use nonlinear regression (e.g., GraphPad Prism) to fit sigmoidal curves for IC50_{50}/EC50_{50} calculations .
  • Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare treatment groups in multi-dose studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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ethyl [3-(acetylamino)phenyl]carbamate
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